molecular formula C8H4Cl2OS B14599290 4,7-Dichloro-1-benzothiophene-3-ol CAS No. 60131-94-4

4,7-Dichloro-1-benzothiophene-3-ol

Cat. No.: B14599290
CAS No.: 60131-94-4
M. Wt: 219.09 g/mol
InChI Key: GGBKVZJKCHBIST-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[b]thiophen-3-ol is a chemical compound with the molecular formula C8H4Cl2OS It is a derivative of benzo[b]thiophene, featuring chlorine atoms at the 4 and 7 positions and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichlorobenzo[b]thiophen-3-ol typically involves the chlorination of benzo[b]thiophene derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or substitution reactions.

Industrial Production Methods

Industrial production of 4,7-dichlorobenzo[b]thiophen-3-ol may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzo[b]thiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the thiophene ring.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified thiophene derivatives.

    Substitution: Formation of substituted benzo[b]thiophene derivatives with various functional groups.

Scientific Research Applications

4,7-Dichlorobenzo[b]thiophen-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-dichlorobenzo[b]thiophen-3-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

4,7-Dichlorobenzo[b]thiophen-3-ol can be compared with other similar compounds, such as:

    4,7-Dichlorobenzo[b]thiophen-3(2H)-one: Differing by the presence of a ketone group instead of a hydroxyl group.

    5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one: Featuring a methyl group and a single chlorine atom.

    3,6-Dichlorobenzo[b]thiophene-2-yl ethanone: Differing in the position of chlorine atoms and the presence of an ethanone group.

Properties

IUPAC Name

4,7-dichloro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2OS/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBKVZJKCHBIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603315
Record name 4,7-Dichloro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60131-94-4
Record name 4,7-Dichloro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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